molecular formula C26H22N2O2S B2870085 1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone CAS No. 476298-76-7

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone

Cat. No. B2870085
CAS RN: 476298-76-7
M. Wt: 426.53
InChI Key: NPRWIQPWPGDAFO-UHFFFAOYSA-N
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Description

The compound “1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone” is a complex organic molecule. It contains a quinoline moiety, an oxazole ring, and a diphenyl group, all of which are common structures in many organic compounds .

Scientific Research Applications

Antimicrobial Applications

Quinoline derivatives have been synthesized and evaluated for their antimicrobial activity. For instance, substituted 1,2,3-triazoles have been synthesized via 1,3-dipolar cycloaddition reactions involving quinoline compounds, showing promising antimicrobial properties (Holla et al., 2005). These findings suggest potential applications of quinoline derivatives in developing new antimicrobial agents.

Sensing and Detection

Heterocyclic derivatives of 3-hydroxychromone, including quinoline, have been studied for their complexation with metal ions like mercury(II), showcasing high sensitivity and potential for developing sensors for mercury detection in water (Svechkarev et al., 2011). This highlights the significance of quinoline derivatives in environmental monitoring and safety.

Catalytic Applications

The synthesis and characterization of iron and cobalt complexes with quinoline-based ligands have shown good catalytic activities for ethylene reactivity, indicating their potential use in industrial catalysis and polymer production (Sun et al., 2007).

Antituberculosis Activity

Quinoline derivatives have been synthesized and tested for their antituberculosis activity, with some compounds showing significant efficacy against Mycobacterium tuberculosis. This suggests potential applications in developing new antituberculosis drugs (Chitra et al., 2011).

Anticancer Research

Research into quinoline derivatives has also extended into anticancer applications, with some compounds exhibiting high antiproliferative activity and suggesting mechanisms of action such as DNA intercalation and inhibition of DNA topoisomerase II (Via et al., 2008).

properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O2S/c29-23(28-17-9-15-19-10-7-8-16-22(19)28)18-31-26-27-24(20-11-3-1-4-12-20)25(30-26)21-13-5-2-6-14-21/h1-8,10-14,16H,9,15,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRWIQPWPGDAFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC(=C(O3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone

Synthesis routes and methods

Procedure details

The title compound was synthesized according to General Procedure A using compound 4 as the electrophile and 4,5-diphenyloxazole-2-thiol as the nucleophile to yield 20 as an off-white solid (40%): MS m/z: 427 (M+H)+. Anal. Calcd. For, C26H22N2O2S: C, 73.21; H, 5.20; N, 6.57; S, 7.52. Found: C, 73.49; H, 5.13; N, 6.57; S, 7.42.
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40%

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